2-(3-Chloropyridin-2-yl)-2-methylpropanoic acid
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Overview
Description
2-(3-Chloropyridin-2-yl)-2-methylpropanoic acid is an organic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a methylpropanoic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-2-yl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloro-2-hydrazinopyridine with tert-butanol and sodium tert-butoxide, followed by the addition of a suitable alkylating agent . The reaction is typically carried out under reflux conditions, and the product is isolated through filtration and drying.
Industrial Production Methods
Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as solvent recovery, purification through crystallization, and drying under reduced pressure to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropyridin-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
Scientific Research Applications
2-(3-Chloropyridin-2-yl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-(3-Chloropyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. For instance, in its role as an insecticide, the compound may act on the ryanodine receptor in insects, leading to the release of calcium ions and subsequent muscle paralysis and death . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Chloropyridin-2-yl-1H-pyrazole: This compound shares the chloropyridinyl group and is used in similar applications, such as insecticides.
Chlorantraniliprole: A related compound used as an insecticide, known for its high efficiency and unique mechanism of action involving the ryanodine receptor.
Uniqueness
2-(3-Chloropyridin-2-yl)-2-methylpropanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a chloropyridinyl group with a methylpropanoic acid moiety allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
2-(3-chloropyridin-2-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-9(2,8(12)13)7-6(10)4-3-5-11-7/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWCKRULSFQYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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